Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique structure of this compound, which includes chloro, iodo, and methyl substituents, makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . This suggests its potential role in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives with different substituents, such as:
- Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
- Ethyl 4-bromo-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
Uniqueness
The presence of both chloro and iodo substituents in Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate makes it unique compared to other derivatives. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research .
Properties
Molecular Formula |
C9H8ClIN4O2 |
---|---|
Molecular Weight |
366.54 g/mol |
IUPAC Name |
ethyl 4-chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C9H8ClIN4O2/c1-3-17-8(16)6-12-7-5(11)4(2)14-15(7)9(10)13-6/h3H2,1-2H3 |
InChI Key |
PBQLSHLOVZUQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=NN2C(=N1)Cl)C)I |
Origin of Product |
United States |
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